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Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological characterization of AMG-7980, a potent and selective phosphodiesterase 10A

(PDE10A) ligand. Developed by Amgen, AMG-7980 has been instrumental as a preclinical

tracer for in vivo receptor occupancy studies to facilitate the development of therapeutic

PDE10A inhibitors. This document details the synthesis of AMG-7980, its mechanism of action

within the PDE10A signaling pathway, and key quantitative data. Furthermore, it provides

detailed experimental protocols for its synthesis and biological evaluation, along with

visualizations of relevant pathways and workflows to support further research and development

in this area.

Introduction: The Role of PDE10A in Drug Discovery
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical

second messengers in cellular signaling. Its high expression in the medium spiny neurons of

the striatum has made it a compelling target for the treatment of various neuropsychiatric

disorders, including schizophrenia and Huntington's disease. Inhibition of PDE10A leads to an

accumulation of cAMP and cGMP, thereby modulating neuronal activity.
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AMG-7980, with the chemical name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-

ylpyridin-2-amine, was developed as a highly specific ligand for PDE10A.[1] Its primary

application has been as a tracer in preclinical studies to determine the in vivo target

engagement of novel PDE10A inhibitors.[2][3] This role is crucial in establishing a relationship

between the dose of a potential therapeutic, its occupancy of the target receptor, and the

resulting pharmacological effect.

Physicochemical and Biological Properties of AMG-
7980
AMG-7980 is a small molecule with favorable properties for a central nervous system (CNS)

tracer, including good brain uptake.[1] Its key physicochemical and biological parameters are

summarized in the table below.

Property Value Reference(s)

IUPAC Name

5-(6,7-Dimethoxycinnolin-4-

yl)-3-methyl-N-propan-2-

ylpyridin-2-amine

[1]

Molecular Formula C₁₉H₂₂N₄O₂ [1]

Molecular Weight 338.41 g/mol [1]

CAS Number 947192-73-6 [1]

PDE10A IC₅₀ 1.9 nM [3]

PDE10A Kᴅ 0.94 nM [4]

[¹¹C]AMG 7980 BPɴᴅ

(Putamen)
0.65 - 0.76 [5]

[¹¹C]AMG 7980 BPɴᴅ

(Caudate)
0.23 - 0.42 [5]
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AMG-7980 exerts its effects by inhibiting PDE10A, which plays a critical role in the signaling

cascades of striatal neurons. The following diagram illustrates the PDE10A signaling pathway.
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Figure 1: PDE10A Signaling Pathway.
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While a detailed, step-by-step synthesis of AMG-7980 has not been publicly disclosed by

Amgen, a representative synthetic route can be postulated based on the synthesis of

structurally related cinnoline derivatives found in the patent literature (e.g., WO2007131650)

and common organic synthesis reactions. The synthesis likely involves a palladium-catalyzed

cross-coupling reaction between a substituted cinnoline and a substituted pyridine.

The following diagram outlines a probable synthetic workflow.

AMG-7980 Synthesis Workflow

Starting Material 1:
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Intermediate 1:
4-Chloro-6,7-dimethoxycinnoline

Cyclization & Chlorination

Starting Material 2:
2-Amino-3-methylpyridine

Intermediate 2:
5-Bromo-3-methyl-N-isopropylpyridin-2-amine

Bromination & Alkylation

AMG-7980Pd-catalyzed
Cross-Coupling
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Figure 2: Plausible Synthetic Workflow for AMG-7980.

Experimental Protocol for Synthesis (Representative)
This protocol is a representative example based on known chemical transformations for similar

structures.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Intermediate 1)

Cyclization: 1-(2-amino-4,5-dimethoxyphenyl)ethanone is reacted with sodium nitrite in the

presence of an acid (e.g., hydrochloric acid) to form 6,7-dimethoxycinnolin-4-ol.

Chlorination: The resulting 6,7-dimethoxycinnolin-4-ol is treated with a chlorinating agent

such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxycinnoline.

Step 2: Synthesis of 5-Bromo-2-(isopropylamino)-3-methylpyridine (Intermediate 2)
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Bromination: 2-Amino-3-methylpyridine is brominated at the 5-position using a suitable

brominating agent like N-bromosuccinimide (NBS).

Alkylation: The amino group of 5-bromo-2-amino-3-methylpyridine is alkylated with an

isopropyl group, for example, via reductive amination with acetone and a reducing agent

(e.g., sodium triacetoxyborohydride) or through a Buchwald-Hartwig amination with 2-

bromopropane.

Step 3: Palladium-Catalyzed Cross-Coupling

Reaction Setup: In a reaction vessel, combine 4-chloro-6,7-dimethoxycinnoline (1

equivalent), 5-bromo-2-(isopropylamino)-3-methylpyridine (1.1 equivalents), a palladium

catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand

like XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane or

toluene).

Reaction Conditions: The reaction mixture is degassed and heated under an inert

atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several

hours, or until the reaction is complete as monitored by TLC or LC-MS.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with an organic solvent, and washed with water and brine. The organic

layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel to afford

AMG-7980.

Biological Evaluation Protocols
In Vitro PDE10A Inhibition Assay
This protocol describes a method to determine the IC₅₀ of a compound against PDE10A.

Reagents and Materials:

Recombinant human PDE10A enzyme

cAMP or cGMP substrate
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Assay buffer (e.g., Tris-HCl with MgCl₂)

Test compound (e.g., AMG-7980) dissolved in DMSO

Detection system (e.g., a commercially available fluorescence polarization or

luminescence-based assay kit)

384-well microplates

Procedure:

1. Prepare serial dilutions of the test compound in DMSO.

2. Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

3. Add the PDE10A enzyme to each well and incubate for a short period (e.g., 15 minutes) at

room temperature to allow for compound binding.

4. Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

5. Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

6. Stop the reaction and add the detection reagents according to the manufacturer's

instructions.

7. Read the plate on a suitable microplate reader.

Data Analysis:

Calculate the percent inhibition for each concentration of the test compound relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Receptor Occupancy (RO) Study using LC-
MS/MS
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This protocol outlines a method for determining the in vivo receptor occupancy of a PDE10A

inhibitor using AMG-7980 as a tracer.[6]

Animals and Dosing:

Use male Sprague-Dawley rats.

Administer the test PDE10A inhibitor orally or via another desired route at various doses.

A vehicle control group should be included.

Tracer Administration:

At a specified time after administration of the test compound, administer a low dose of

AMG-7980 (the tracer) intravenously (e.g., 5 µg/kg).[3]

Tissue Collection:

After a short interval following tracer administration (e.g., 30 minutes), euthanize the

animals and rapidly dissect the brains.

Isolate the striatum (target-rich region) and cerebellum (reference region with low PDE10A

expression).

Sample Preparation and LC-MS/MS Analysis:

1. Homogenize the tissue samples.

2. Extract the tracer from the tissue homogenates using a suitable organic solvent.

3. Analyze the concentration of the tracer in the extracts using a validated LC-MS/MS

method.

Data Analysis:

Calculate the receptor occupancy using the following formula: % Occupancy = (1 -

(Striatum/Cerebellum ratio in drug-treated) / (Striatum/Cerebellum ratio in vehicle-treated))

* 100
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The following diagram illustrates the workflow for an in vivo receptor occupancy study.
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Figure 3: In Vivo Receptor Occupancy Study Workflow.

Conclusion
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AMG-7980 is a valuable research tool that has played a significant role in the development of

PDE10A inhibitors. Its high affinity and selectivity for PDE10A, combined with its favorable

pharmacokinetic properties, make it an excellent tracer for in vivo receptor occupancy studies.

The information and protocols provided in this technical guide are intended to support

researchers in the continued exploration of PDE10A as a therapeutic target and in the

development of novel CNS drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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